Metocurine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Metocurine is synthesized from tubocurarine through a series of methylation reactions. The process involves the methylation of the hydroxyl groups on tubocurarine to form dimethyltubocurarine .
Industrial Production Methods: Industrial production of this compound involves the extraction of tubocurarine from the plant Chondrodendron tomentosum, followed by chemical modification to produce this compound. The process requires precise control of reaction conditions to ensure the correct methylation of the hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions: Metocurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at the methylated hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Metocurine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of neuromuscular blocking agents.
Biology: Employed in research on neuromuscular transmission and muscle physiology.
Medicine: Investigated for its potential use in treating conditions that require muscle relaxation, such as spasticity.
Industry: Utilized in the development of new anesthetic agents and muscle relaxants.
Mechanism of Action
Metocurine exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and triggering muscle contraction. This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Tubocurarine: The parent compound from which metocurine is derived.
Pancuronium: Another non-depolarizing muscle relaxant with a similar mechanism of action.
Atracurium: A non-depolarizing muscle relaxant with a different chemical structure but similar pharmacological effects
Uniqueness: this compound is unique in its specific methylation pattern, which affects its pharmacokinetics and pharmacodynamics. Compared to tubocurarine, this compound has a longer duration of action and is less likely to cause histamine release, making it a safer option for patients with allergies .
Biological Activity
Metocurine, also known as dimethyltubocurarine, is a non-depolarizing neuromuscular blocking agent primarily used to facilitate intubation and provide muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its clinical use and exploring potential repurposing opportunities.
This compound functions by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from triggering muscle contraction. This action leads to muscle paralysis, which is reversible through the administration of acetylcholinesterase inhibitors such as neostigmine and edrophonium .
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively:
- Absorption and Distribution : this compound is administered intravenously, with a mean volume of distribution reported at 0.472 l/kg in healthy individuals, which decreases significantly in patients with renal failure (0.353 l/kg) due to altered pharmacodynamics .
- Elimination Half-Life : The elimination half-life varies significantly between populations; for instance, it is prolonged in patients undergoing renal transplants (11.4 hours) compared to those with normal renal function (6.0 hours) .
- Clearance : Plasma clearance rates are also affected by renal function, showing a marked reduction in anephric patients (0.38 ml/kg/min) compared to those with normal renal function (1.2 ml/kg/min) .
1. Neuromuscular Blockade in Burned Children
A study involving burned children revealed that they required significantly higher doses of this compound (three-fold) to achieve the same degree of neuromuscular blockade as non-burned children. This resistance may be attributed to changes at the neuromuscular junction in burned patients, highlighting the need for tailored dosing strategies in this population .
2. Sensitivity in Horses
Research on exercised horses indicated no significant difference in sensitivity to this compound between exercised and non-exercised animals, with a mean blood concentration required for 50% paralysis reported at 0.44 µg/ml . This suggests consistent pharmacodynamic responses across different physiological states.
3. Renal Failure Patients
In a study involving neurosurgical patients, this compound was found to be an acceptable neuromuscular blocking agent even in those with renal failure. However, the required serum concentration for effective neuromuscular blockade was notably higher than in patients without renal impairment .
Comparative Efficacy
The following table summarizes key pharmacological parameters of this compound compared to other neuromuscular blockers:
Parameter | This compound | d-Tubocurarine | Pancuronium |
---|---|---|---|
Onset of Action | 2-4 minutes | 3-5 minutes | 3-6 minutes |
Duration of Action | 20-40 minutes | 30-60 minutes | 60-120 minutes |
Elimination Half-Life | 6-11 hours | 2-3 hours | 2-3 hours |
Reversal Agents | Neostigmine | Neostigmine | Neostigmine |
Histamine Release Risk | Moderate | High | Low |
Recent Research Directions
Recent studies have explored the potential repurposing of this compound as an inhibitor for viral proteases, particularly against SARS-CoV-2. Computational drug repurposing frameworks have identified this compound as a promising candidate due to its favorable safety profile and binding affinities with viral proteins . This innovative approach could lead to novel antiviral therapies leveraging existing neuromuscular blockers.
Properties
Key on ui mechanism of action |
Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
---|---|
CAS No. |
5152-30-7 |
Molecular Formula |
C40H48N2O6+2 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1 |
InChI Key |
JFXBEKISTKFVAB-AJQTZOPKSA-N |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
physical_description |
Solid |
Related CAS |
33335-58-9 (dichloride) 7601-55-0 (diiodide) |
solubility |
6.42e-06 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.